N3-(3-methoxypropyl)-1-methyl-1H-pyrazole-3,4-diamine
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Overview
Description
N3-(3-methoxypropyl)-1-methyl-1H-pyrazole-3,4-diamine is a heterocyclic compound that features a pyrazole ring substituted with a 3-methoxypropyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3-methoxypropyl)-1-methyl-1H-pyrazole-3,4-diamine typically involves the reaction of 3-methoxypropylamine with a suitable pyrazole precursor. One common method involves the use of 4-hydroxypiperidine as a starting material, which reacts with substituted cyanogen to introduce an amide functional group. This intermediate is then coupled with 3-substituted propyl methyl ether and hydrolyzed to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve catalytic hydrogenation or the use of hydrazine hydrate for reduction, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N3-(3-methoxypropyl)-1-methyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the methoxypropyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
N3-(3-methoxypropyl)-1-methyl-1H-pyrazole-3,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N3-(3-methoxypropyl)-1-methyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways. This compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another heterocyclic compound with similar structural features.
Nitrothiazole incorporated heterocyclic azo dyes: Compounds with comparable heterocyclic frameworks and potential biological activities.
Uniqueness
N3-(3-methoxypropyl)-1-methyl-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-N-(3-methoxypropyl)-1-methylpyrazole-3,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O/c1-12-6-7(9)8(11-12)10-4-3-5-13-2/h6H,3-5,9H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEWDRKTIBAAKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)NCCCOC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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